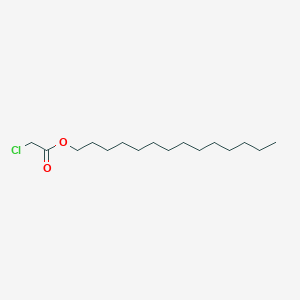
Tetradecyl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl chloroacetate is an organic compound with the molecular formula C16H31ClO2This compound is characterized by its chloroacetate group attached to a tetradecyl chain, making it a member of the chloroacetate esters family .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradecyl chloroacetate can be synthesized through the esterification of chloroacetic acid with tetradecanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and controlled temperature conditions are crucial to ensure the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in this compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioesters.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis reactions.
Major Products Formed
Substitution Reactions: Amides, thioesters, and other substituted derivatives.
Hydrolysis: Chloroacetic acid and tetradecanol.
Applications De Recherche Scientifique
Tetradecyl chloroacetate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants and other industrial chemicals
Mécanisme D'action
The mechanism of action of tetradecyl chloroacetate involves its interaction with specific molecular targets. The chloroacetate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can result in the modification of the target molecule’s structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroacetic Acid: A simpler compound with a similar chloroacetate group but lacking the long tetradecyl chain.
Dichloroacetic Acid: Contains two chloro groups and is used in various chemical syntheses.
Trichloroacetic Acid: Contains three chloro groups and is used as a reagent in organic chemistry.
Uniqueness
Tetradecyl chloroacetate is unique due to its long tetradecyl chain, which imparts distinct physical and chemical properties compared to its simpler counterparts.
Propriétés
Numéro CAS |
18277-86-6 |
|---|---|
Formule moléculaire |
C16H31ClO2 |
Poids moléculaire |
290.9 g/mol |
Nom IUPAC |
tetradecyl 2-chloroacetate |
InChI |
InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-16(18)15-17/h2-15H2,1H3 |
Clé InChI |
INPWKHSGGJNIIM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















